Cas no 80935-81-5 (2,6-Naphthyridin-1-amine)

2,6-Naphthyridin-1-amine structure
2,6-Naphthyridin-1-amine structure
Nome do Produto:2,6-Naphthyridin-1-amine
N.o CAS:80935-81-5
MF:C8H7N3
MW:145.161280870438
MDL:MFCD11506145
CID:707920
PubChem ID:12884777

2,6-Naphthyridin-1-amine Propriedades químicas e físicas

Nomes e Identificadores

    • 2,6-Naphthyridin-1-amine
    • [2,6]NAPHTHYRIDIN-1-YLAMINE
    • AB64136
    • KPMHXBFDZAJXLK-UHFFFAOYSA-N
    • CS-0244920
    • DTXSID70512281
    • 80935-81-5
    • MFCD11506145
    • AKOS006323551
    • EN300-2967078
    • AT10483
    • DB-075721
    • SCHEMBL246633
    • 2,6-Naphthyridin-1-amine(9CI)
    • MDL: MFCD11506145
    • Inchi: 1S/C8H7N3/c9-8-7-2-3-10-5-6(7)1-4-11-8/h1-5H,(H2,9,11)
    • Chave InChI: KPMHXBFDZAJXLK-UHFFFAOYSA-N
    • SMILES: N1C=C2C(C(N)=NC=C2)=CC=1

Propriedades Computadas

  • Massa Exacta: 145.063997236g/mol
  • Massa monoisotópica: 145.063997236g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 11
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 137
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 0.7
  • Superfície polar topológica: 51.8Ų

Propriedades Experimentais

  • Densidade: 1.293
  • Ponto de ebulição: 363.672°C at 760 mmHg
  • Ponto de Flash: 201.242 °C

2,6-Naphthyridin-1-amine Informações de segurança

  • Palavra de Sinal:Warning
  • Declaração de perigo: H302
  • Declaração de Advertência: P280-P305+P351+P338
  • Instrução de Segurança: H303+H313+H333
  • Condição de armazenamento:Keep in dark place,Sealed in dry,2-8°C

2,6-Naphthyridin-1-amine Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-2967078-5g
2,6-naphthyridin-1-amine
80935-81-5 95%
5g
$1800.0 2023-09-06
Alichem
A219008136-1g
2,6-Naphthyridin-1-amine
80935-81-5 95%
1g
$735.75 2023-09-01
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
50R0198-5g
[2,6]Naphthyridin-1-ylamine
80935-81-5 96%
5g
15264.76CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
50R0198-500mg
[2,6]Naphthyridin-1-ylamine
80935-81-5 96%
500mg
2332.12CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
50R0198-250mg
[2,6]Naphthyridin-1-ylamine
80935-81-5 96%
250mg
1594.32CNY 2021-05-08
Alichem
A219008136-5g
2,6-Naphthyridin-1-amine
80935-81-5 95%
5g
$2646.00 2023-09-01
TRC
B504385-100mg
2,6-naphthyridin-1-amine
80935-81-5
100mg
$ 230.00 2022-04-02
eNovation Chemicals LLC
D968845-5g
[2,6]Naphthyridin-1-ylamine
80935-81-5 95%
5g
$2015 2024-07-28
Chemenu
CM140007-1g
[2,6]Naphthyridin-1-ylamine
80935-81-5 95%
1g
$*** 2023-05-29
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
50R0198-100mg
[2,6]Naphthyridin-1-ylamine
80935-81-5 96%
100mg
1221.18CNY 2021-05-08

2,6-Naphthyridin-1-amine Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Water-d2 Solvents: Water-d2
2.1 Reagents: Ammonia ,  Potassium amide
Referência
NMR investigations on σ adducts of heterocyclic compounds. 32. Telesubstitutions in heterocyclic systems. 17. Naphthyridines. 15. Occurrence of even telesubstitution in the amination of halo-2,6-naphthyridines
Van den Haak, Henk J. W.; et al, Journal of Organic Chemistry, 1982, 47(9), 1673-7

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Potassium amide
Referência
Amination of 2,6- and 2,7-naphthyridine (1). An NMR study on σ-adducts of heterocyclic systems with amide ions (2)
Van den Haak, Henk J. W.; et al, Journal of Heterocyclic Chemistry, 1981, 18(7), 1349-52

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Ammonia ,  Potassium amide
Referência
NMR investigations on σ adducts of heterocyclic compounds. 32. Telesubstitutions in heterocyclic systems. 17. Naphthyridines. 15. Occurrence of even telesubstitution in the amination of halo-2,6-naphthyridines
Van den Haak, Henk J. W.; et al, Journal of Organic Chemistry, 1982, 47(9), 1673-7

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Hydrogen bromide Catalysts: Acetic acid
2.1 Reagents: Phosphorus oxychloride
3.1 Reagents: Ammonia
Referência
Amination of 2,6- and 2,7-naphthyridine (1). An NMR study on σ-adducts of heterocyclic systems with amide ions (2)
Van den Haak, Henk J. W.; et al, Journal of Heterocyclic Chemistry, 1981, 18(7), 1349-52

Synthetic Routes 5

Condições de reacção
1.1 -
2.1 Reagents: Hydrogen bromide Catalysts: Acetic acid
3.1 Reagents: Phosphorus oxychloride
4.1 Reagents: Ammonia
Referência
Amination of 2,6- and 2,7-naphthyridine (1). An NMR study on σ-adducts of heterocyclic systems with amide ions (2)
Van den Haak, Henk J. W.; et al, Journal of Heterocyclic Chemistry, 1981, 18(7), 1349-52

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Potassium amide
Referência
NMR investigations on σ adducts of heterocyclic compounds. 32. Telesubstitutions in heterocyclic systems. 17. Naphthyridines. 15. Occurrence of even telesubstitution in the amination of halo-2,6-naphthyridines
Van den Haak, Henk J. W.; et al, Journal of Organic Chemistry, 1982, 47(9), 1673-7

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Potassium amide
Referência
NMR investigations on σ adducts of heterocyclic compounds. 32. Telesubstitutions in heterocyclic systems. 17. Naphthyridines. 15. Occurrence of even telesubstitution in the amination of halo-2,6-naphthyridines
Van den Haak, Henk J. W.; et al, Journal of Organic Chemistry, 1982, 47(9), 1673-7

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Ammonia ,  Potassium amide
Referência
NMR investigations on σ adducts of heterocyclic compounds. 32. Telesubstitutions in heterocyclic systems. 17. Naphthyridines. 15. Occurrence of even telesubstitution in the amination of halo-2,6-naphthyridines
Van den Haak, Henk J. W.; et al, Journal of Organic Chemistry, 1982, 47(9), 1673-7

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Ammonia
Referência
Amination of 2,6- and 2,7-naphthyridine (1). An NMR study on σ-adducts of heterocyclic systems with amide ions (2)
Van den Haak, Henk J. W.; et al, Journal of Heterocyclic Chemistry, 1981, 18(7), 1349-52

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
Referência
Amination of 2,6- and 2,7-naphthyridine (1). An NMR study on σ-adducts of heterocyclic systems with amide ions (2)
Van den Haak, Henk J. W.; et al, Journal of Heterocyclic Chemistry, 1981, 18(7), 1349-52

2,6-Naphthyridin-1-amine Raw materials

2,6-Naphthyridin-1-amine Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:80935-81-5)2,6-Naphthyridin-1-amine
A916802
Pureza:99%
Quantidade:5g
Preço ($):1950.0